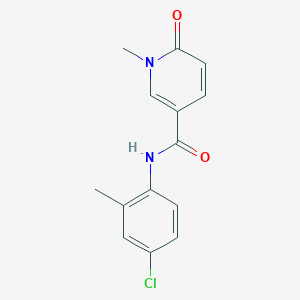
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as GW 501516, is a synthetic chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.
作用机制
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ by N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning.
Biochemical and Physiological Effects:
In addition to its effects on lipid and glucose metabolism, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and fat burning. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of metabolic and cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to administer and has a long half-life, which allows for convenient dosing schedules. However, one limitation of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
未来方向
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases, as it has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress in animal models. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in humans, as well as its potential use in treating certain types of cancer. Finally, there is interest in developing more selective PPARδ agonists that may have fewer off-target effects than N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 involves several steps, including the condensation of 2-methyl-4-chloroaniline and 2-cyanopyridine to form the intermediate 2-methyl-4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with methyl isocyanate to form the final product, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide.
科学研究应用
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis in animal models. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been investigated for its potential use in treating certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-11(15)4-5-12(9)16-14(19)10-3-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWVCZVWOLJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
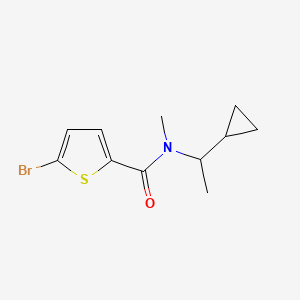
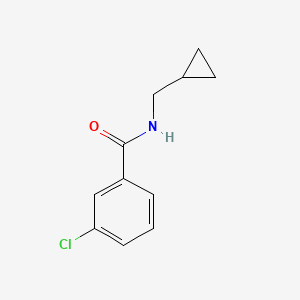
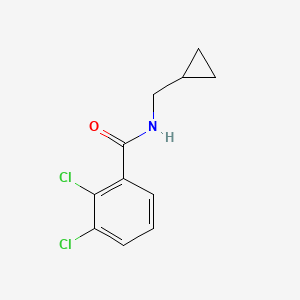

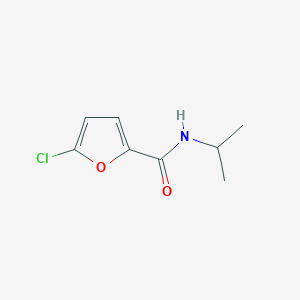
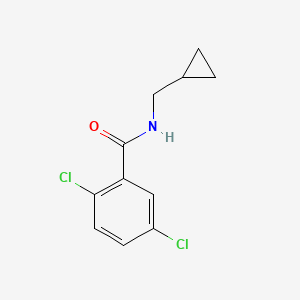
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)